molecular formula C21H21N7OS B12015494 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 353773-59-8

2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B12015494
CAS No.: 353773-59-8
M. Wt: 419.5 g/mol
InChI Key: HGZMKCKNXRLBMS-UHFFFAOYSA-N
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Description

2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound featuring multiple functional groups, including triazole and benzotriazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole and benzotriazole intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions.

    Preparation of Triazole Intermediate: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic conditions.

    Preparation of Benzotriazole Intermediate: Benzotriazole can be synthesized from o-phenylenediamine and sodium nitrite in the presence of an acid.

    Coupling Reaction: The triazole and benzotriazole intermediates are then coupled using a suitable linker, such as an allyl group, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole or benzotriazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide or thioether positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while nucleophilic substitution at the acetamide position could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be studied for their catalytic properties or as models for biological systems.

Biology

In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways involving triazole and benzotriazole derivatives.

Medicine

Medicinally, the compound could be explored for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities. Its unique structure may allow it to interact with specific biological targets.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A simpler benzotriazole derivative, often used as a corrosion inhibitor and in photographic chemicals.

    1,2,4-Triazole: A basic triazole compound with applications in agriculture as a fungicide and in pharmaceuticals.

    Allyl Triazoles: Compounds with an allyl group attached to a triazole ring, used in various synthetic applications.

Uniqueness

What sets 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide apart is its combination of multiple functional groups, which provides a unique set of chemical properties and potential applications. Its structure allows for diverse reactivity and interaction with various biological and chemical systems, making it a versatile compound for research and industrial use.

Properties

CAS No.

353773-59-8

Molecular Formula

C21H21N7OS

Molecular Weight

419.5 g/mol

IUPAC Name

2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H21N7OS/c1-3-11-27-19(13-28-18-10-5-4-9-17(18)23-26-28)24-25-21(27)30-14-20(29)22-16-8-6-7-15(2)12-16/h3-10,12H,1,11,13-14H2,2H3,(H,22,29)

InChI Key

HGZMKCKNXRLBMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3

Origin of Product

United States

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